Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate
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Overview
Description
Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate by reacting 4-cyclohexylbenzoyl chloride with ethylamine under controlled conditions.
Esterification: The benzoyl intermediate is then subjected to esterification with diethyl malonate in the presence of a base such as sodium ethoxide. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [4-cyclohexyl-2-(methylamino)benzoyl]propanedioate
- Diethyl [4-cyclohexyl-2-(propylamino)benzoyl]propanedioate
- Diethyl [4-cyclohexyl-2-(butylamino)benzoyl]propanedioate
Uniqueness
Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61299-76-1 |
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Molecular Formula |
C22H31NO5 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
diethyl 2-[4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate |
InChI |
InChI=1S/C22H31NO5/c1-4-23-18-14-16(15-10-8-7-9-11-15)12-13-17(18)20(24)19(21(25)27-5-2)22(26)28-6-3/h12-15,19,23H,4-11H2,1-3H3 |
InChI Key |
QOZPXZVHGHTAQD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C2CCCCC2)C(=O)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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